molecular formula C12H12N4O2 B3002160 [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide CAS No. 1436324-05-8

[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide

Cat. No.: B3002160
CAS No.: 1436324-05-8
M. Wt: 244.254
InChI Key: STSKGZAXEKXDBU-UHFFFAOYSA-N
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Description

[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide is an organic compound that features a unique structure combining an imidazolidinone ring with a phenylcyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide typically involves the reaction of imidazolidinone derivatives with phenylcyanamide under controlled conditions. One common method includes:

    Starting Materials: Imidazolidinone and phenylcyanamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the reaction.

    Temperature and Time: The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylcyanamide group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted phenylcyanamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Polymer Science: Incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Drug Development: Explored as a scaffold for designing new pharmaceutical compounds.

Medicine

    Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

    Cancer Research: Evaluated for its potential anticancer activity through inhibition of specific molecular targets.

Industry

    Material Science: Used in the development of advanced materials with enhanced properties.

    Coatings: Applied in coatings to improve durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcarbamate
  • [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylurea

Uniqueness

  • Structural Features : The presence of both an imidazolidinone ring and a phenylcyanamide group makes it unique compared to similar compounds.
  • Reactivity : Exhibits distinct reactivity patterns due to the combination of functional groups.
  • Applications : Offers a broader range of applications in various fields due to its unique structure.

Properties

IUPAC Name

[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-9-15(10-4-2-1-3-5-10)8-11(17)16-7-6-14-12(16)18/h1-5H,6-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSKGZAXEKXDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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